2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the indene-1,3-dione core. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with indene-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indene derivatives have been studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound may find applications in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as 2-(3,5-dimethylphenyl)-1H-indene-1,2(2H)-dione and 2-(3,5-dimethylphenyl)-1H-indene-1,4(2H)-dione. These compounds share a similar indene core structure but differ in the position of the carbonyl groups. The unique positioning of the carbonyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
6549-64-0 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H14O2/c1-10-7-11(2)9-12(8-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |
InChI Key |
GENPWUDLQYMNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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